molecular formula C10H7BrO3S B13014443 Methyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate

Methyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate

Cat. No.: B13014443
M. Wt: 287.13 g/mol
InChI Key: HPSIGRYWDNGWSJ-UHFFFAOYSA-N
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Description

Methyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate is a chemical compound belonging to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological and chemical properties, making them valuable in various fields of research and industry. The structure of this compound includes a bromine atom at the 7th position, a hydroxyl group at the 3rd position, and a carboxylate ester group at the 2nd position on the benzo[b]thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate typically involves the bromination of a precursor benzo[b]thiophene compound followed by esterification. One common method includes the use of bromine or a brominating agent to introduce the bromine atom at the desired position. The hydroxyl group can be introduced through a hydroxylation reaction, and the carboxylate ester group is formed via esterification with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction Reactions: The ester group can be reduced to an alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted benzo[b]thiophene derivatives.

    Oxidation: Formation of carbonyl-containing benzo[b]thiophene derivatives.

    Reduction: Formation of alcohol-containing benzo[b]thiophene derivatives.

Scientific Research Applications

Methyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of methyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate: Lacks the bromine atom, resulting in different reactivity and biological properties.

    Methyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate: Contains a chlorine atom instead of bromine, leading to variations in chemical behavior and applications.

    Methyl 7-bromo-2-hydroxybenzo[b]thiophene-3-carboxylate: Positional isomer with different substitution pattern, affecting its chemical and biological properties.

Uniqueness

Methyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the bromine atom at the 7th position enhances its electrophilic character, making it a valuable intermediate in various synthetic transformations.

Biological Activity

Methyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H7BrO3S
  • Molecular Weight : 273.13 g/mol
  • Functional Groups : Includes a bromine atom, hydroxyl group, and carboxylate group which are crucial for its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules, including enzymes and receptors. The presence of the hydroxyl and carboxylate groups allows for:

  • Hydrogen Bonding : Facilitates binding to active sites on enzymes.
  • Ionic Interactions : Enhances affinity towards negatively charged residues in proteins.

Biochemical Pathways

While specific targets for this compound are still under investigation, preliminary studies suggest that it may influence several key biochemical pathways:

  • Inhibition of Kinases : Potential inhibition of kinases involved in signaling pathways related to cell proliferation and survival.
  • Modulation of Gene Expression : May alter transcription factor activity, impacting gene expression profiles.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Demonstrated effectiveness against a range of bacterial strains.
  • Anticancer Activity : Preliminary studies suggest potential in inhibiting cancer cell lines, possibly through apoptosis induction or cell cycle arrest.
  • Anti-inflammatory Effects : Investigated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation.

Research Findings

Recent studies have highlighted the compound's potential applications in drug development:

Case Study: Anticancer Activity

A study evaluated the effects of this compound on various cancer cell lines. The results indicated:

  • Cell Viability Reduction : Significant reduction in viability observed in breast cancer (MCF-7) and lung cancer (A549) cells at concentrations above 10 µM.
  • Mechanism Elucidation : Induction of apoptosis was confirmed through flow cytometry analysis, indicating the compound's potential as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in MCF-7 and A549 cell lines
Anti-inflammatoryInhibits COX enzymes

Pharmacokinetics

The pharmacokinetic profile of this compound remains largely unexplored. However, understanding its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for evaluating its therapeutic potential.

Properties

Molecular Formula

C10H7BrO3S

Molecular Weight

287.13 g/mol

IUPAC Name

methyl 7-bromo-3-hydroxy-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C10H7BrO3S/c1-14-10(13)9-7(12)5-3-2-4-6(11)8(5)15-9/h2-4,12H,1H3

InChI Key

HPSIGRYWDNGWSJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C(=CC=C2)Br)O

Origin of Product

United States

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